Methyl 2-bromo-6-(bromomethyl)benzoate
Overview
Description
Methyl 2-bromo-6-(bromomethyl)benzoate is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid and features two bromine atoms attached to the benzene ring, one at the 2-position and another at the 6-position as a bromomethyl group. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-(bromomethyl)benzoate can be synthesized through a multi-step process starting from methyl benzoate. The general synthetic route involves:
Bromination: Methyl benzoate is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 2-position.
Bromomethylation: The resulting methyl 2-bromobenzoate undergoes bromomethylation using formaldehyde and hydrobromic acid to introduce the bromomethyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-(bromomethyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Oxidation: Formation of methyl 2-bromo-6-carboxybenzoate.
Reduction: Formation of methyl 2-bromo-6-methylbenzoate.
Scientific Research Applications
Methyl 2-bromo-6-(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Serves as a building block for the synthesis of pharmaceutical compounds.
Agrochemicals: Used in the production of pesticides and herbicides.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The bromomethyl group can act as a leaving group, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Lacks the bromomethyl group at the 6-position.
Methyl 4-bromo-3-methylbenzoate: Has a bromine atom at the 4-position and a methyl group at the 3-position.
Methyl 2,5-dibromobenzoate: Contains bromine atoms at the 2- and 5-positions.
Uniqueness
Methyl 2-bromo-6-(bromomethyl)benzoate is unique due to the presence of both a bromine atom and a bromomethyl group on the benzene ring. This dual functionality allows it to undergo a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-bromo-6-(bromomethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFYOUAJBCRNCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777859-74-2 | |
Record name | methyl 2-bromo-6-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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